molecular formula C19H40N2O3S B14529260 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate CAS No. 62634-12-2

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate

Cat. No.: B14529260
CAS No.: 62634-12-2
M. Wt: 376.6 g/mol
InChI Key: HHJFNWMJFRSAKZ-UHFFFAOYSA-M
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Description

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl bromide, followed by ion exchange with methanesulfonic acid. The reaction typically occurs in a polar solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with electrophiles to form substituted products.

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Ring-Opening Reactions: Reacts with nucleophiles to form piperazine derivatives

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quaternary ammonium salts, N-oxides, secondary amines, and piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate involves its high nucleophilicity and basicity. It acts as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. The compound’s quaternary ammonium structure allows it to interact with a wide range of molecular targets, including electrophiles and nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate is unique due to its long alkyl chain, which imparts amphiphilic properties, making it useful in surfactant and polymer applications. Its quaternary ammonium structure enhances its stability and reactivity compared to its parent compound, DABCO .

Properties

CAS No.

62634-12-2

Molecular Formula

C19H40N2O3S

Molecular Weight

376.6 g/mol

IUPAC Name

1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;methanesulfonate

InChI

InChI=1S/C18H37N2.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;1-5(2,3)4/h2-18H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

HHJFNWMJFRSAKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]12CCN(CC1)CC2.CS(=O)(=O)[O-]

Origin of Product

United States

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